molecular formula C15H29BrO2 B179503 15-Bromopentadecanoic acid CAS No. 56523-59-2

15-Bromopentadecanoic acid

Cat. No. B179503
CAS RN: 56523-59-2
M. Wt: 321.29 g/mol
InChI Key: OLACPKKVZSLCSI-UHFFFAOYSA-N
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Description

15-Bromopentadecanoic acid is a chemical compound with the molecular formula C15H29BrO2 . It has an average mass of 321.294 Da and a monoisotopic mass of 320.135071 Da .


Synthesis Analysis

15-Bromopentadecanoic acid can be synthesized from pentadecanolide by hydrolysis and subsequent bromination of the resulting 15-hydroxypentadecanoic acid . The compound can also be loaded onto E. coli ACP in vitro .


Molecular Structure Analysis

The molecular structure of 15-Bromopentadecanoic acid consists of 15 carbon atoms, 29 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms . It has a molecular weight of 321.29 g/mol .


Physical And Chemical Properties Analysis

15-Bromopentadecanoic acid has a molecular weight of 321.29 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 14 .

Scientific Research Applications

  • Biochemical Research

    • Brominated fatty acids like 15-Bromopentadecanoic acid can be used as tracers or probes in the study of fatty acid metabolism . They can help scientists understand how the body processes fats, which is crucial for understanding many health conditions, including heart disease and obesity.
  • Chemical Research

    • 15-Bromopentadecanoic acid can be used in chemical research due to its unique properties . For instance, it could be used in the synthesis of other compounds, or as a reagent in chemical reactions.
  • Material Science

    • Brominated fatty acids can be used in the development of new materials . For example, they could be used to create polymers with unique properties.
  • Environmental Science

    • These compounds can also be used in environmental science research . For instance, they could be used to study the bioaccumulation of brominated compounds in the environment.
  • Food Science

    • In food science, brominated fatty acids could be used to study the effects of these compounds on food quality and safety .

Safety And Hazards

When handling 15-Bromopentadecanoic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion or inhalation, medical attention should be sought immediately .

Future Directions

There is a growing body of evidence that supports the potential of pentadecanoic acid, a compound similar to 15-Bromopentadecanoic acid, in supporting long-term metabolic and heart health . Future research could explore the potential benefits and applications of 15-Bromopentadecanoic acid in these areas.

properties

IUPAC Name

15-bromopentadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29BrO2/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15(17)18/h1-14H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLACPKKVZSLCSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCBr)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50338981
Record name 15-Bromopentadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

15-Bromopentadecanoic acid

CAS RN

56523-59-2
Record name 15-Bromopentadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

15-Pentadecanolide of 14.3 g (59.5 mmol), and 32% hydrogen bromide/acetic acid solution of 24.8 g (98.0 mmol, 1.6 eq) were added to 100 mL of autoclave protected with Teflon (registered trade name). After purging with nitrogen and sealing, the autoclave was placed in an oil bath at 60° C. and stirring was carried out for 16 hours. For the stirring, a magnetic stirrer was used. After cooling, 14 mL of water was added, and by using 200 mL of hot hexane the mixture was transferred to a separatory funnel. After washing with ion exchange water, it was dried over the magnesium sulfate. After filtration, 17.4 g of the target compound was obtained by crystallization using n-hexane (yield 91%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
D Satpati, U Pandey, HD Sarma… - Cancer Biotherapy …, 2009 - liebertpub.com
… Toward this, we envisaged the derivatization of 15-bromopentadecanoic acid, rendering it suitable for incorporation of a tridentate chelating moiety, for radiolabeling with the [99mTc(CO…
Number of citations: 6 www.liebertpub.com
CD Geddes, P Douglas, CP Moore… - Journal of …, 1999 - Wiley Online Library
… highly fluorescent dyes have been produced by the reaction of two heterocyclic nitrogen bases with 8-bromooctanoic acid, 11-bromoundecanoic acid and 15-bromopentadecanoic acid. …
Number of citations: 23 onlinelibrary.wiley.com
CD Geddes - Dyes and pigments, 2001 - Elsevier
… All reagents were purchased from the Aldrich Chemical Company and were used as received except for 15-bromopentadecanoic acid which was a gift from Dr. John Maud, University of …
Number of citations: 3 www.sciencedirect.com
MA Chacon-Teran, S Bhattacharjee, JD Bailoo… - …, 2023 - thieme-connect.com
… We chose to focus on the preparation of the 15-bromopentadecanoic acid starting material, which can be obtained in a straightforward fashion. Pentadecanolide was dissolved in a …
Number of citations: 3 www.thieme-connect.com
Z Tu, S Li, TL Sharp, P Herrero, CS Dence… - Bioconjugate …, 2010 - ACS Publications
… A 2.0 M solution of trimethylsilyl diazomethane in hexane (3.4 mL, 6.8 mmol) was added to the solution of 15-bromopentadecanoic acid 1 (1 g, 3 mmol) in THF/MeOH (v/v, 7/2) (18 mL), …
Number of citations: 21 pubs.acs.org
L Briand, N Swasdipan, C Nespoulous… - European Journal of …, 2002 - Wiley Online Library
… We tested tryptophan intrinsic fluorescence quenching using brominated fatty acid 15-bromopentadecanoic acid (BrC15-Ac) (Fluka, France) and palmitic acid (C16-Ac). BrC15-Ac and …
Number of citations: 174 febs.onlinelibrary.wiley.com
Y Kimura, SL Regen - The Journal of Organic Chemistry, 1983 - ACS Publications
Reaction of 0.1 mmol of potassium cj-bromocarboxylic acid suspended in 1.0 mL of anhydrous toluene in the presence of 1 at 90 C. 5 GLC yield. c Yield remained unchanged upon …
Number of citations: 50 pubs.acs.org
A Gonzalez, SL Holt - The Journal of Organic Chemistry, 1981 - ACS Publications
Detergentless systems thus far reported consist of a dispersion of water droplets (~ 100-A diameter) in a hydrocarbon continuum. They differ from conven-tional microemulsions in that …
Number of citations: 22 pubs.acs.org
K Schultz, P Kraft - Journal of essential oil research, 1997 - Taylor & Francis
… as 15-hydroxypentadecanoic acid and ascribed the musk odor to the corresponding macrolide [21 he had synthesized in small quantity by cyclization of 15-bromopentadecanoic acid. …
Number of citations: 28 www.tandfonline.com
TW Davey, AR Hayman - Australian journal of chemistry, 1998 - CSIRO Publishing
… 16-bromohexadecanoic acid was prepared from the hydroxy acid by using HBr in acetic acid,18 while 15-bromopentadecanoic acid was prepared from the corresponding lactone as …
Number of citations: 23 www.publish.csiro.au

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